Eprotirome Eprotirome Eprotirome which is a compound with promising properties for treatment of obesity and dyslipidemia. Eprotirome increases the body’s energy consumption and reduces body weight and markedly reduces blood lipids and blood glucose.
Eprotirome is a thyroid hormone analog with hypocholesterolemic properties. Eprotirome reduces serum LDL cholesterol levels by increasing hepatic clearance due to increased expression of the hepatic LDL-receptor gene, and also reduces the serum level of Lp(a) lipoprotein. This drug was designed to have minimal uptake in nonhepatic tissues thereby avoiding many of the adverse effects associated with thyroid hormone treatment.
Brand Name: Vulcanchem
CAS No.: 355129-15-6
VCID: VC0527313
InChI: InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25)
SMILES: CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O
Molecular Formula: C18H17Br2NO5
Molecular Weight: 487.1 g/mol

Eprotirome

CAS No.: 355129-15-6

Cat. No.: VC0527313

Molecular Formula: C18H17Br2NO5

Molecular Weight: 487.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Eprotirome - 355129-15-6

Specification

CAS No. 355129-15-6
Molecular Formula C18H17Br2NO5
Molecular Weight 487.1 g/mol
IUPAC Name 3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid
Standard InChI InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25)
Standard InChI Key VPCSYAVXDAUHLT-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O
Canonical SMILES CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O
Appearance Solid powder

Introduction

Mechanism of Action and Pharmacological Profile

Eprotirome selectively activates thyroid hormone receptors in the liver, mimicking the lipid-lowering effects of endogenous thyroid hormones while avoiding systemic toxicity. Thyroid hormones regulate hepatic LDL receptor expression and cholesterol metabolism via sterol regulatory element-binding protein-2 (SREBP-2) pathways . By targeting liver-specific receptors, Eprotirome reduces LDL-C by upregulating LDL receptor activity and enhances reverse cholesterol transport . Unlike statins, which inhibit cholesterol synthesis, Eprotirome also lowers triglycerides and Lp(a)—two risk factors unresponsive to conventional therapies .

Preclinical studies in animal models confirmed its liver-selective action, with minimal impact on heart rate, bone density, or hypothalamic-pituitary-thyroid axis function . This selectivity underpinned its initial promise as a novel adjunct therapy for refractory hypercholesterolemia.

Clinical Development and Efficacy

Phase II Studies

A randomized, double-blind, placebo-controlled phase IIb trial (N=109) evaluated Eprotirome (25–100 µg/day) combined with ezetimibe (10 mg/day) over 10 weeks . The results showed dose-dependent reductions in LDL-C (15–25%), triglycerides (20–35%), and Lp(a) (25–40%) compared to placebo (Table 1) . These effects were consistent with earlier monotherapy trials, where Eprotirome reduced LDL-C by 22–30% as a standalone agent .

Table 1: Phase IIb Efficacy Outcomes (Eprotirome + Ezetimibe)

Parameter25 µg Eprotirome50 µg Eprotirome100 µg Eprotirome
LDL-C Reduction15%20%25%
Triglycerides20%30%35%
Lipoprotein(a)25%35%40%

Phase III Trial Design and Termination

  • LDL-C: -12% (50 µg) and -22% (100 µg) vs. +9% (placebo; P=0.0045 for 100 µg) .

  • Triglycerides: -21% (50 µg) and -28% (100 µg) .

  • Lp(a): -27% (50 µg) and -33% (100 µg) .

Implications for Future Research

The Eprotirome experience underscores the challenges of developing tissue-selective thyroid hormone analogs. While its efficacy profile addressed critical gaps in dyslipidemia management, unforeseen toxicity necessitated a risk-benefit reevaluation. Future agents in this class must prioritize:

  • Enhanced hepatocyte specificity to minimize enzyme elevations.

  • Preclinical models predictive of human musculoskeletal toxicity.

  • Biomarkers for early detection of off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator